

# The Versatile Intermediate: A Technical Guide to 4-Chloro-3-nitrobenzamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzamide

Cat. No.: B092726

[Get Quote](#)

An In-Depth Review for Researchers and Drug Development Professionals

## Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, **4-Chloro-3-nitrobenzamide** (CAS No. 16588-06-0) emerges as a pivotal intermediate, valued for its unique substitution pattern that offers a versatile platform for chemical modification.<sup>[1]</sup> This technical guide provides an in-depth exploration of **4-Chloro-3-nitrobenzamide**, from its fundamental physicochemical properties and synthesis to its significant applications in drug discovery, particularly as a precursor to potent anti-cancer agents. For researchers and scientists, understanding the nuances of this compound is key to unlocking its full potential in the creation of complex, biologically active molecules.<sup>[1][2]</sup>

## Core Chemical and Physical Properties

**4-Chloro-3-nitrobenzamide** is a solid, typically appearing as an off-white to pale yellow powder or crystalline substance.<sup>[2]</sup> Its molecular structure, featuring a benzamide core with ortho-nitro and para-chloro substituents, is the foundation of its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of **4-Chloro-3-nitrobenzamide**

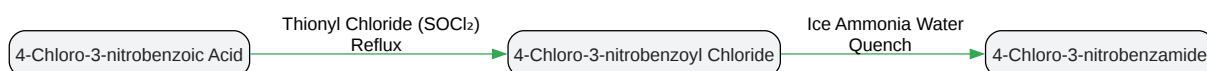
Property	Value	Source(s)
CAS Number	16588-06-0	[3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	200.58 g/mol	[4]
Melting Point	148-150 °C	[5]
Appearance	Off-white to pale yellow powder/crystal	[2]
IUPAC Name	4-chloro-3-nitrobenzamide	[4]
InChIKey	CGXRJCDXGJRBHV-UHFFFAOYSA-N	[4]

## Synthesis and Purification

The reliable synthesis of **4-Chloro-3-nitrobenzamide** is crucial for its application in multi-step pharmaceutical manufacturing. The most common and efficient laboratory-scale synthesis involves a two-step process starting from 4-chloro-3-nitrobenzoic acid.

### Synthetic Workflow: From Carboxylic Acid to Amide

The conversion of the carboxylic acid to the primary amide is typically achieved via an acid chloride intermediate. This standard yet robust method ensures high yields and purity of the final product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Chloro-3-nitrobenzamide**.

## Detailed Experimental Protocol

This protocol is based on established laboratory procedures, ensuring reproducibility and high yield.<sup>[5][6]</sup>

### Step 1: Acyl Chloride Formation

- Suspend 4-chloro-3-nitrobenzoic acid (e.g., 0.32 mol) in thionyl chloride (e.g., 180 ml) in a round-bottom flask equipped with a reflux condenser.<sup>[6]</sup>
- Heat the mixture to reflux and maintain for approximately 5 hours. The thionyl chloride acts as both a reagent and a solvent.<sup>[6]</sup> Rationale: This step converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation.
- After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride, yielding an oily residue of 4-chloro-3-nitrobenzoyl chloride.<sup>[6]</sup>

### Step 2: Amidation

- To the obtained oily substance, carefully add ice-cold ammonia water (e.g., 300 ml).<sup>[6]</sup> This should be done in a well-ventilated fume hood due to the exothermic nature of the reaction.
- Allow the mixture to cool to room temperature. A precipitate of **4-Chloro-3-nitrobenzamide** will form.<sup>[6]</sup>
- Collect the solid product by filtration and wash thoroughly with water to remove any remaining salts.<sup>[6]</sup>

## Purification by Recrystallization

For applications in drug synthesis, high purity of the intermediate is essential. Recrystallization is a standard and effective method for purifying the crude product.<sup>[7]</sup>

### Protocol: Recrystallization from Methanol

- Dissolve the crude **4-Chloro-3-nitrobenzamide** in a minimum amount of hot methanol.<sup>[6]</sup>
- If any insoluble impurities are present, perform a hot gravity filtration.

- Allow the clear, hot solution to cool slowly to room temperature.[8] Crystal formation should be observed.
- To maximize yield, the flask can be placed in an ice bath for 15-30 minutes once it has reached room temperature.[8]
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.
- Dry the crystals in a vacuum oven to obtain pure **4-Chloro-3-nitrobenzamide**.

## Spectroscopic and Analytical Data

Characterization of **4-Chloro-3-nitrobenzamide** is crucial to confirm its identity and purity. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for **4-Chloro-3-nitrobenzamide**

Technique	Key Features and Interpretation
$^1\text{H}$ NMR	Expected signals in the aromatic region ( $\delta$ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The amide protons ( $\text{NH}_2$ ) typically appear as a broad singlet. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitro and chloro groups. <a href="#">[4]</a> <a href="#">[9]</a>
$^{13}\text{C}$ NMR	Aromatic carbons will appear in the range of $\delta$ 120-150 ppm. The carbonyl carbon of the amide will be further downfield (typically $>165$ ppm). <a href="#">[4]</a> <a href="#">[10]</a>
FT-IR (KBr)	Characteristic peaks include N-H stretching of the primary amide (around $3400\text{-}3200\text{ cm}^{-1}$ ), C=O stretching of the amide (around $1660\text{ cm}^{-1}$ ), and asymmetric and symmetric stretching of the nitro group (around $1530\text{ cm}^{-1}$ and $1350\text{ cm}^{-1}$ , respectively). Aromatic C-H and C=C stretching will also be present. <a href="#">[11]</a>
Mass Spec (EI)	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z$ 200, with a characteristic $\text{M}+2$ peak at $m/z$ 202 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. <a href="#">[12]</a>

## Applications in Drug Discovery

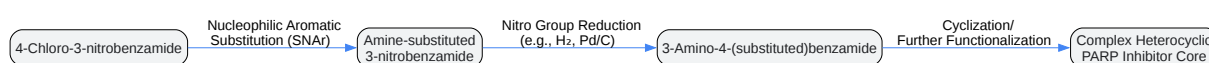
The true value of **4-Chloro-3-nitrobenzamide** for drug development professionals lies in its role as a versatile starting material for the synthesis of a wide array of pharmacologically active molecules.[\[2\]](#) The presence of the chloro, nitro, and amide functionalities provides multiple reaction sites for diversification.

## A Key Building Block for PARP Inhibitors

A significant application of **4-Chloro-3-nitrobenzamide** derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs.[\[13\]](#)

PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[14] [15]

The **4-chloro-3-nitrobenzamide** scaffold can be elaborated into more complex heterocyclic systems that form the core of many PARP inhibitors. The synthetic strategy often involves nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group to an amine, which can then be further functionalized.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for PARP inhibitor synthesis.

## Broader Anti-Tumor and Biological Activities

Research has demonstrated that derivatives of 4-substituted-3-nitrobenzamide exhibit a range of anti-tumor activities. A study on novel 4-substituted-3-nitrobenzamide derivatives showed potent inhibitory activities against various cancer cell lines, including HCT-116, MDA-MB-435, and HL-60.[16] This highlights the potential of this chemical scaffold beyond PARP inhibition, suggesting that libraries based on this core could yield hits against other oncology targets.

The nitro group in these compounds is not merely a synthetic handle; it can also contribute to the bioactivity of the final molecule, a known feature in medicinal chemistry for enhancing therapeutic effects in areas like antimicrobial and anti-inflammatory drug design.[17]

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Chloro-3-nitrobenzamide**.

- **Hazard Identification:** It is classified as causing skin irritation and serious eye irritation. It may also cause an allergic skin reaction.[4]

- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
- Storage: Store in a cool, dry place in a tightly sealed container.

## Conclusion

**4-Chloro-3-nitrobenzamide** is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for high-value therapeutic agents, particularly in oncology, make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its role as a cornerstone for innovation in pharmaceutical research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. nbinnno.com [nbinnno.com]
2. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]
3. scbt.com [scbt.com]
4. 4-Chloro-3-nitrobenzamide | C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub> | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. researchgate.net [researchgate.net]
6. 4-Chloro-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
7. chem.ualberta.ca [chem.ualberta.ca]
8. m.youtube.com [m.youtube.com]
9. 4-Chloro-3-nitrobenzenesulfonamide(97-09-6) 1H NMR spectrum [chemicalbook.com]
10. dev.spectrabase.com [dev.spectrabase.com]

- 11. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 12. 4-Chloro-3-nitrobenzanilide [[webbook.nist.gov](https://webbook.nist.gov)]
- 13. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- To cite this document: BenchChem. [The Versatile Intermediate: A Technical Guide to 4-Chloro-3-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092726#4-chloro-3-nitrobenzamide-cas-number-16588-06-0>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)



